molecular formula C12H13NO2 B2494933 3,4,6-trimethyl-1H-indole-2-carboxylic acid CAS No. 1368950-70-2

3,4,6-trimethyl-1H-indole-2-carboxylic acid

Cat. No.: B2494933
CAS No.: 1368950-70-2
M. Wt: 203.241
InChI Key: AQQQJQXOHCZKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-trimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 3,4,6-trimethyl-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the desired indole product . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3,4,6-trimethyl-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,4,6-trimethyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.

    Medicine: This compound is investigated for its potential use in treating various diseases, including cancer and microbial infections.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

3,4,6-trimethyl-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as:

  • 3,4,7-trimethyl-1H-indole-2-carboxylic acid
  • 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
  • 4-methyl-1H-indole-2-carboxylic acid

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

3,4,6-trimethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-6-4-7(2)10-8(3)11(12(14)15)13-9(10)5-6/h4-5,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQQJQXOHCZKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(NC2=C1)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368950-70-2
Record name 3,4,6-trimethyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.